1-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide
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Overview
Description
1-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole moiety, a pyrimidine ring, and a pyrazole ring
Preparation Methods
The synthesis of 1-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of 3,4-(methylenedioxy)phenol with appropriate reagents.
Synthesis of the pyrimidine ring: This involves the reaction of suitable precursors under conditions that promote cyclization.
Formation of the pyrazole ring: This step typically involves the reaction of hydrazine derivatives with diketones or other suitable precursors.
Coupling reactions: The final compound is obtained by coupling the benzo[d][1,3]dioxole moiety with the pyrimidine and pyrazole rings under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions
Chemical Reactions Analysis
1-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole moiety.
Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures
Scientific Research Applications
1-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
1-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and have similar biological activities.
Pyrimidine derivatives: Compounds with pyrimidine rings are known for their anticancer and antiviral properties.
Pyrazole derivatives: These compounds are studied for their anti-inflammatory and anticancer activities
Properties
IUPAC Name |
1-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-cyclopropylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O4S/c27-18(23-13-3-4-15-16(7-13)30-11-29-15)9-31-19-8-17(21-10-22-19)26-6-5-14(25-26)20(28)24-12-1-2-12/h3-8,10,12H,1-2,9,11H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRMPPLACYOPQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NN(C=C2)C3=CC(=NC=N3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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